cyclo(L-Pro-L-Val)
Overview
Description
Cyclo(L-Pro-L-Val) is a diketopiperazine formed by the fusion of valine and proline . It has been reported as a secondary metabolite of fungi and bacteria . It is active against phytopathogenic microorganisms such as R. fascians LMG 3605 . It shows toxicity similar to Chloramphenicol with comparable concentration .
Synthesis Analysis
The synthesis of cyclo(L-Pro-L-Val) has been reported in various studies . The biosynthesis of diketopiperazines (DKPs) like cyclo(L-Pro-L-Val) relies mainly on two enzymes, non-ribosomal peptide synthetases (NRPs) and tRNA-dependent cyclodipeptide synthases (CDPs) .Molecular Structure Analysis
Cyclo(L-Pro-L-Val) has a molecular weight of 196.25 and its molecular formula is C10H16N2O2 . It is a piperazinone .Chemical Reactions Analysis
Cyclo(L-Pro-L-Val) has been found to inhibit gram-positive phytopathogenic bacterium . It also shows activity against S. aureus and B. subtilis .Physical And Chemical Properties Analysis
Cyclo(L-Pro-L-Val) is a solid substance . It has a high solubility in DMSO .Scientific Research Applications
Neuroprotection
- Field : Neurobiology
- Application : Cyclo(L-Pro-L-Phe), a similar compound to cyclo(L-Pro-L-Val), has been found to have neuroprotective effects. It has been isolated from the jellyfish-derived fungus Aspergillus flavus .
- Method : The compound was tested on Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells. The neuroprotective effect was examined using various assays .
- Results : Cyclo(L-Pro-L-Phe) reduced hydrogen peroxide-induced apoptosis and the generation of reactive oxygen species. It also prevented the loss of mitochondrial membrane potential and inhibited the activation of mitochondria-related apoptotic proteins .
Antibacterial Activity
- Field : Microbiology
- Application : Cyclo(L-Pro-L-Val) has been found in various organisms and has shown activity against certain bacteria .
- Method : The compound was tested against various bacteria, including S. aureus and B. subtilis .
- Results : Cyclo(L-Pro-L-Val) was active against S. aureus and B. subtilis, but not E. coli .
Quorum Sensing
- Field : Microbiology
- Application : In Pseudomonas aeruginosa, cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs), which are involved in quorum sensing .
- Method : The exact method of application is not specified in the source .
- Results : The activation of AHLs by cyclo(L-Pro-L-Val) suggests a potential role in bacterial communication .
PPAR Activation
- Field : Biochemistry
- Application : Cyclo(L-Pro-L-Phe), a similar compound to cyclo(L-Pro-L-Val), has been found to be a potent PPAR-γ activator .
- Method : The compound was tested on Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells .
- Results : Cyclo(L-Pro-L-Phe) activated PPAR-γ in these cells .
Biopesticide
- Field : Agriculture
- Application : Cyclo(L-Pro-L-Val) has potential development as a biopesticide .
- Method : The exact method of application is not specified in the source .
- Results : The potential of cyclo(L-Pro-L-Val) as a biopesticide is suggested but not confirmed .
Quorum Sensing Systems
- Field : Microbiology
- Application : Cyclo(L-Pro-L-Val) is capable of activating or antagonizing other LuxR-based quorum-sensing systems .
- Method : The exact method of application is not specified in the source .
- Results : The activation or antagonism of LuxR-based quorum-sensing systems by cyclo(L-Pro-L-Val) suggests a potential role in bacterial communication .
Auxin Activity in Plants
- Field : Plant Biology
- Application : In Pseudomonas aeruginosa, cyclo(L-Pro-L-Val) has been reported to have auxin activity in plants .
- Method : The exact method of application is not specified in the source .
- Results : The observation that QS-regulated bacterial production of DKPs modulates auxin signaling and plant growth promotion establishes an important function for DKPs mediating prokaryote/eukaryote transkingdom signaling .
Future Directions
properties
IUPAC Name |
(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426301 | |
Record name | CHEBI:69439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclo(L-Pro-L-Val) | |
CAS RN |
2854-40-2 | |
Record name | CHEBI:69439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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